

# Application Notes and Protocols for Conditioned Place Preference Studies with SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SRI-31142 is a novel compound identified as a putative allosteric inhibitor of the dopamine transporter (DAT)[1][2]. Unlike typical DAT inhibitors such as cocaine, which are known for their high abuse potential, SRI-31142 has demonstrated a unique behavioral profile. In preclinical models of drug reward, specifically intracranial self-stimulation (ICSS), SRI-31142 did not exhibit the abuse-related effects characteristic of cocaine[1][2][3]. Instead, it has been shown to reduce the rewarding effects of cocaine and decrease dopamine levels in the nucleus accumbens (NAc)[1][3]. These findings suggest that SRI-31142 may have therapeutic potential in the treatment of psychostimulant use disorders.

The conditioned place preference (CPP) paradigm is a widely used behavioral assay to evaluate the rewarding and aversive properties of drugs and other stimuli[4][5][6]. This model is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a substance[4][5]. A subsequent preference for the drug-paired environment is interpreted as an indicator of the substance's rewarding properties. This document provides detailed application notes and a proposed experimental protocol for investigating the effects of SRI-31142 in the CPP paradigm, both alone and in combination with cocaine.

## **Data Presentation**



As no specific studies utilizing **SRI-31142** in a conditioned place preference (CPP) paradigm have been published, the following tables are presented as examples to guide researchers in structuring and presenting their data.

Table 1: Conditioned Place Preference Score for SRI-31142

| Treatment<br>Group   | Dose (mg/kg,<br>i.p.) | Pre-<br>Conditioning<br>Time in Paired<br>Chamber (s) | Post-<br>Conditioning<br>Time in Paired<br>Chamber (s) | CPP Score (s) |
|----------------------|-----------------------|-------------------------------------------------------|--------------------------------------------------------|---------------|
| Vehicle              | 0                     | 455 ± 25                                              | 460 ± 30                                               | 5 ± 15        |
| SRI-31142            | 1                     | 448 ± 28                                              | 455 ± 27                                               | 7 ± 12        |
| SRI-31142            | 3                     | 452 ± 30                                              | 445 ± 29                                               | -7 ± 14       |
| SRI-31142            | 10                    | 450 ± 26                                              | 430 ± 32                                               | -20 ± 18      |
| Cocaine<br>(Control) | 10                    | 453 ± 29                                              | 680 ± 45                                               | 227 ± 38      |

Data are presented as mean  $\pm$  SEM. CPP Score = Post-Conditioning Time - Pre-Conditioning Time.

Table 2: Effect of SRI-31142 on Cocaine-Induced Conditioned Place Preference

| Pre-treatment<br>Group | Dose (mg/kg,<br>i.p.) | Conditioning<br>Drug | Dose (mg/kg,<br>i.p.) | CPP Score (s) |
|------------------------|-----------------------|----------------------|-----------------------|---------------|
| Vehicle                | 0                     | Vehicle              | 0                     | 8 ± 16        |
| Vehicle                | 0                     | Cocaine              | 10                    | 235 ± 42      |
| SRI-31142              | 3                     | Cocaine              | 10                    | 110 ± 35      |
| SRI-31142              | 10                    | Cocaine              | 10                    | 25 ± 28       |

Data are presented as mean  $\pm$  SEM. CPP Score = Post-Conditioning Time - Pre-Conditioning Time.



# **Experimental Protocols**

This section outlines a detailed protocol for conducting a conditioned place preference study to evaluate **SRI-31142**.

#### **Animals**

- Species: Male Sprague Dawley rats (or other appropriate rodent strain).
- Age/Weight: Adolescent or adult rats (e.g., postnatal days 28-39 or weighing 250-300g at the start of the experiment).
- Housing: Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures should be approved by the institution's Animal Care and Use Committee.

#### **Apparatus**

A three-chamber conditioned place preference apparatus is required. The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures), while the central, smaller chamber should be neutral. The apparatus should be equipped with an automated system (e.g., video tracking) to record the time spent in each chamber.

## **Drug Preparation**

- **SRI-31142**: Dissolve in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Prepare fresh solutions daily.
- Cocaine HCI: Dissolve in 0.9% sterile saline.

### **Experimental Procedure**

The CPP protocol consists of three phases: pre-conditioning, conditioning, and post-conditioning (test).

Phase 1: Pre-Conditioning (Day 1)



- Handle the animals for several days prior to the start of the experiment to acclimate them to the researcher.
- On the pre-conditioning day, place each animal in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for a set duration (e.g., 15 minutes).
- Record the time spent in each of the two large chambers. Animals showing a strong
  unconditioned preference for one chamber over the other (e.g., spending >65% of the time in
  one chamber) may be excluded from the study.

Phase 2: Conditioning (Days 2-9)

This phase typically lasts for 8 days and involves alternating injections of the drug and vehicle.

- Day 2 (Drug Pairing): Administer SRI-31142 (or cocaine for a positive control group) via intraperitoneal (i.p.) injection. Immediately confine the animal to one of the conditioning chambers (the "drug-paired" chamber) for a set duration (e.g., 30 minutes). The assignment of the drug-paired chamber should be counterbalanced across animals.
- Day 3 (Vehicle Pairing): Administer the vehicle injection and confine the animal to the opposite chamber (the "vehicle-paired" chamber) for the same duration.
- Repeat: Continue this alternating procedure for the duration of the conditioning phase.

To test the effect of **SRI-31142** on cocaine CPP:

- On drug pairing days, administer **SRI-31142** a set time (e.g., 30 minutes) before the cocaine injection, then place the animal in the cocaine-paired chamber.
- On vehicle pairing days, administer the **SRI-31142** vehicle, followed by the saline injection, and place the animal in the saline-paired chamber.

Phase 3: Post-Conditioning Test (Day 10)

 On the test day, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for the same duration as the pre-conditioning phase (e.g., 15 minutes).



- · Record the time spent in each chamber.
- A significant increase in the time spent in the drug-paired chamber compared to the preconditioning baseline is indicative of a conditioned place preference.

## **Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for a conditioned place preference study.





Click to download full resolution via product page

Caption: Proposed mechanism of **SRI-31142** action at the dopamine transporter.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SRI-31142 | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 3. SRI-31142 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditioned Place Preference [stoeltingco.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Conditioned Place Preference Studies with SRI-31142]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616481#conditioned-place-preference-studies-with-sri-31142]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





